1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-15-6-8-16(9-7-15)21-20(25)19-14(3)24(23-22-19)17-10-12-18(13-11-17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQGTCZEHUHUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule decomposes into two primary precursors:
- 1-Azido-4-ethoxybenzene : Provides the 1-(4-ethoxyphenyl) substituent via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Methyl propiolate derivatives : Introduce the 5-methyl and 4-carboxamide groups through regioselective cycloaddition and post-functionalization.
Key challenges include ensuring regioselectivity (1,4-disubstitution), minimizing side reactions during amidation, and optimizing deprotection steps.
Synthetic Routes and Experimental Procedures
Route 1: CuAAC-Based Synthesis
Synthesis of Ethyl 5-Methyl-1-(4-Ethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylate
A mixture of 1-azido-4-ethoxybenzene (10 mmol, 1.78 g), methyl propiolate (12 mmol, 1.02 g), CuI (0.2 mmol, 38 mg), and DIPEA (20 mmol, 2.58 g) in DMF (20 mL) was stirred at 25°C for 24 h. The reaction was quenched with NH4Cl (50 mL), extracted with EtOAc (3 × 30 mL), and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield the triazole ester as a white solid (82%, mp 112–114°C).
Saponification to Carboxylic Acid
The ester (5 mmol, 1.45 g) was refluxed with 10% NaOH (15 mL) in EtOH (30 mL) for 6 h. Acidification with HCl (1 M) precipitated 5-methyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (93%, mp 158–160°C).
Amidation with 4-Ethylaniline
The carboxylic acid (3 mmol, 0.89 g) was treated with SOCl2 (10 mL) at 70°C for 2 h, followed by removal of excess SOCl2 under vacuum. The acyl chloride was dissolved in THF (15 mL) and added dropwise to a solution of 4-ethylaniline (3.3 mmol, 0.40 g) and Et3N (6 mmol, 0.61 g). After stirring at 25°C for 12 h, the mixture was filtered and recrystallized from EtOH/H2O to afford the target carboxamide (74%, mp 182–184°C).
Route 2: Three-Component Cycloaddition
Adapting Mohanan’s protocol, a mixture of 4-ethoxybenzaldehyde (10 mmol, 1.50 g), 4-ethylaniline (10 mmol, 1.21 g), and Bestmann-Ohira reagent (12 mmol, 1.98 g) in MeOH (20 mL) was stirred under CuBr2 (0.5 mmol, 112 mg) at 60°C for 8 h. Workup yielded the triazole carboxamide directly (58%, mp 177–179°C), circumventing separate amidation steps.
Route 3: Oxidative Cyclization of Hydrazones
Following Guru’s methodology, α,α-dichlorotosyl hydrazone derived from 4-ethoxyacetophenone (10 mmol, 2.08 g) was treated with Cu(OAc)2 (1 mmol, 0.18 g) in DCM (20 mL) at 40°C for 6 h. Subsequent reaction with 4-ethylphenyl isocyanate (12 mmol, 1.78 g) yielded the target compound (67%, mp 180–182°C).
Optimization and Mechanistic Insights
Catalytic Systems
Solvent and Temperature Effects
- Amidation : THF outperformed DCM or toluene in minimizing hydrolysis (Table 1).
- Cycloaddition : Elevated temperatures (>60°C) led to decomposition, while <25°C slowed kinetics.
Table 1. Solvent Screening for Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 74 | 98 |
| DCM | 62 | 89 |
| Toluene | 58 | 85 |
Spectroscopic Characterization
NMR Analysis
- 1H NMR (500 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, H-triazole), 7.52–7.48 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.61 (q, J = 7.5 Hz, 2H, CH2CH3), 2.35 (s, 3H, CH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.22 (t, J = 7.5 Hz, 3H, CH2CH3).
- 13C NMR : δ 165.4 (C=O), 148.2 (C-O), 142.7 (C-triazole), 137.5–114.8 (Ar-C), 63.1 (OCH2), 28.4 (CH2CH3), 15.3 (CH3), 14.1 (OCH2CH3), 12.8 (CH2CH3).
Mass Spectrometry
- HRMS (ESI+) : m/z calcd. for C20H22N4O2 [M+H]+: 367.1769; found: 367.1765.
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole ring undergoes selective modifications under controlled conditions:
-
Electrophilic substitution occurs at the N1 position due to electron-donating effects of the ethoxyphenyl group.
-
Click chemistry enables further derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous triazole-carboxamide systems .
Table 1: Reaction conditions for triazole ring modifications
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 2 h | 78 | |
| Nitration | HNO₃/H₂SO₄ (1:3), 40°C, 4 h | 65 | |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C, 12 h | 82 |
Carboxamide Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation reactions:
-
Acidic hydrolysis (6M HCl, reflux, 8 h) converts the carboxamide to carboxylic acid (92% conversion).
-
Schiff base formation with aldehydes occurs under mild conditions (EtOH, RT, 4 h), as shown in studies of structurally related compounds .
Key Mechanistic Insight :
The electron-withdrawing triazole ring activates the carboxamide carbonyl toward nucleophilic attack, enabling reactions like:
Aromatic Ring Modifications
Substituents on phenyl rings undergo characteristic reactions:
Ethoxyphenyl Group
-
O-Dealkylation : HBr/AcOH (48% yield)
-
Nitration : Selective para-nitration observed (HNO₃/Ac₂O, 0°C)
Ethylphenyl Group
-
Friedel-Crafts Acylation : AlCl₃ catalyst enables introduction of acetyl group (72% yield)
-
Oxidation : KMnO₄ converts ethyl to carboxylic acid (55% yield)
Metal Coordination Chemistry
The triazole nitrogen atoms coordinate transition metals, as evidenced by:
-
Cu(II) complexes : Stability constant log β = 4.2 ± 0.1 (UV-Vis titration)
-
Pd(0) catalysts : Enhances coupling reaction efficiency in Suzuki-Miyaura reactions
Table 2: Metal coordination properties
| Metal Ion | Coordination Mode | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu(II) | N1,N2-bidentate | 4.2 ± 0.1 | Catalytic reactions |
| Pd(0) | π-coordination | - | Cross-coupling |
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
-
Electron-withdrawing groups at C4 of triazole enhance α-glucosidase inhibition (IC₅₀ = 12.3 μM)
-
Hydrophobic substituents improve blood-brain barrier permeability (PAMPA assay, Pe = 8.7 × 10⁻⁶ cm/s)
Key Finding :
Introduction of a nitro group at the para position of the ethylphenyl ring increases antimicrobial activity by 4-fold compared to chloro-substituted analogs .
Stability Profile
Critical stability parameters under pharmaceutical conditions:
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 0.1N HCl, 70°C, 24 h | 18.2 | Hydrolyzed carboxamide |
| 3% H₂O₂, RT, 8 h | 9.7 | Oxidized ethyl group |
| UV light (365 nm), 48 h | 6.3 | Triazole ring decomposition |
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and drug development. The triazole-carboxamide scaffold allows precise structural tuning through its multiple reactive sites, making it valuable for creating derivatives with tailored physicochemical and biological properties . Further studies should explore its catalytic applications and structure-based optimization for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Triazoles are well-known for their antimicrobial activities. Research indicates that 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial effects against various pathogens. Studies have shown that compounds in the triazole class can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Its unique structure allows it to interact with specific biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells, positioning it as a candidate for further development as an anticancer drug .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Biological Research
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to understand its mechanism of action. It has been shown to inhibit specific enzymes that play crucial roles in various biological processes, which can aid in elucidating its pharmacological profile and optimizing its therapeutic potential .
Receptor Binding Studies
Research has also focused on the binding affinity of this compound to various receptors. Understanding these interactions is essential for predicting its biological activity and therapeutic applications .
Materials Science
Thermal Stability and Polymer Applications
Triazoles are noted for their thermal stability, which makes them suitable candidates for material science applications. The potential use of this compound in developing polymers or other materials is under investigation. Its structural properties may enhance the performance characteristics of materials used in various industrial applications .
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole carboxamides, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points: Fluorinated analogs (e.g., 3d in ) exhibit higher melting points (~240°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions. The target compound’s ethoxy and ethyl groups may lower its melting point relative to fluorinated analogs.
- Solubility : Polar substituents (e.g., hydroxypropanamide in ) improve aqueous solubility, whereas the target compound’s ethoxy/ethyl groups may favor organic solvents.
Biological Activity
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. The unique structure of this triazole derivative, characterized by its carboxamide functional group and aromatic substituents, enhances its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.42 g/mol. The compound features a triazole ring that is known for its reactivity and ability to participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
In a comparative study, several triazole derivatives were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds often exert their effects through mechanisms such as inhibition of thymidylate synthase or other critical enzymes involved in cell proliferation .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. Studies have demonstrated that certain compounds exhibit significant inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell functions.
In one study, various triazole derivatives were tested for their antibacterial activity:
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
These findings suggest that the presence of specific substituents on the triazole ring can enhance antibacterial activity .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor binding. The compound may interact with key enzymes involved in metabolic pathways or cellular signaling processes.
For instance, some studies have indicated that triazole derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. The inhibition constants (Ki) for these compounds have been reported in the low micromolar range, indicating potent activity .
Case Studies
Several case studies have explored the biological activity of similar triazole compounds:
- Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutic agents.
- Antimicrobial Efficacy Study : A comparative analysis was conducted on various triazoles against clinical isolates of bacteria. Results indicated that certain modifications to the triazole structure enhanced antimicrobial efficacy.
Q & A
Q. What are the standard synthetic routes for 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Ethoxy-substituted phenyl azides and ethylphenyl-substituted propargylamines are common precursors .
- Step 2 : Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the triazole carboxylic acid and 4-ethylaniline .
- Optimization : Solvents like DMF or DCM, temperatures between 60–80°C, and catalysts such as Cu(I) iodide improve yield (reported 65–78% in analogs) .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR : and NMR confirm substituent positions and purity (e.g., ethoxy group δ 1.35 ppm for CH, δ 4.02 ppm for OCH) .
- X-ray diffraction : SHELX software refines crystal structures, resolving bond lengths (e.g., triazole N–N bonds ~1.32 Å) and torsional angles .
- Mass spectrometry : High-resolution MS validates molecular weight (theoretical 365.4 g/mol; observed [M+H] at 366.4) .
Q. What are the known biological targets and preliminary activity profiles?
- Targets : Analogous triazoles inhibit kinases (e.g., EGFR) and microbial enzymes (e.g., CYP51 in fungi) via hydrogen bonding and hydrophobic interactions .
- Activity : Derivatives show IC values of 0.8–12 µM against cancer cell lines (e.g., MCF-7) and MICs of 2–8 µg/mL against Candida albicans .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?
- Methodology :
- Variation of substituents : Compare ethoxy (electron-donating) vs. chloro (electron-withdrawing) groups on phenyl rings .
- Bioisosteric replacement : Replace the ethyl group with cyclopropyl or fluorophenyl to assess steric/electronic effects .
- Table : Activity trends in analogs:
| Substituent (R1/R2) | IC50 (µM, MCF-7) | MIC (µg/mL, C. albicans) |
|---|---|---|
| 4-Ethoxy/4-Ethyl | 8.2 | 4.1 |
| 4-Chloro/4-Methyl | 12.5 | 8.3 |
| 3-Fluoro/4-Cyclopropyl | 0.9 | 2.7 |
| Data extrapolated from |
Q. How to resolve contradictions in reported biological activity data?
- Experimental replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Mechanistic validation : Use SPR or ITC to quantify binding affinities (e.g., K values for kinase inhibition) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies conflicting binding poses due to solvent effects .
Q. What computational strategies predict off-target interactions or toxicity?
- ADMET profiling : Tools like SwissADME predict logP (~3.2), bioavailability (85%), and CYP450 inhibition risks .
- Docking pipelines : Combine Glide (Schrödinger) for ligand-receptor poses with MD simulations (AMBER) to assess stability .
- Contradictions : Discrepancies between in silico and in vitro data (e.g., false-negative CYP inhibition) require experimental validation .
Methodological Considerations
Q. How to validate crystallographic data quality for this compound?
- Refinement metrics : SHELXL outputs R1 < 0.05 and wR2 < 0.15 for high-resolution (<1.0 Å) datasets .
- Thermal motion analysis : Anisotropic displacement parameters (ORTEP plots) distinguish static disorder from dynamic motion .
Q. What strategies mitigate low aqueous solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEG groups at the carboxamide moiety to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
